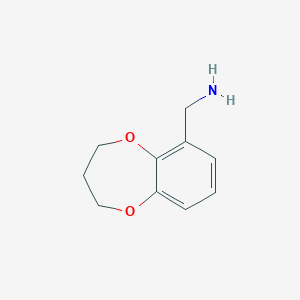

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJOKQNPRXXPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction

-

Nitration : Direct nitration of 3,4-dihydro-2H-1,5-benzodioxepin introduces a nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The electron-donating ether oxygens direct electrophilic substitution to the para position relative to the fused oxygen atoms.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 65 | 90 |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85 | 95 |

Reductive Amination of a Ketone Intermediate

Ketone Synthesis

Acyl chloride intermediates are generated via Friedel–Crafts acylation of the benzodioxepin core. For example, AlCl₃-mediated reaction with acetyl chloride introduces a ketone at the 6-position.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, forming the primary amine.

Optimization Insight :

-

Excess ammonium acetate (3 eq.) and low temperatures (0°C) minimize side reactions.

Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Friedel–Crafts | AlCl₃, CH₂Cl₂, 25°C, 6 h | 72 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 0°C | 68 |

Gabriel Synthesis from Halogenated Precursors

Bromination

6-Bromomethyl-3,4-dihydro-2H-1,5-benzodioxepin is synthesized via radical bromination (NBS, AIBN) or Appel reaction (PPh₃/CBr₄).

Phthalimide Substitution

The bromide reacts with potassium phthalimide in DMF (120°C, 12 h), followed by hydrazinolysis (NH₂NH₂, EtOH) to release the primary amine.

Comparative Efficiency :

| Method | Brominating Agent | Yield (%) |

|---|---|---|

| Radical | NBS/AIBN | 60 |

| Appel Reaction | PPh₃/CBr₄ | 75 |

Mannich Reaction-Based Approaches

The Mannich reaction introduces the aminomethyl group directly onto the benzodioxepin core.

Substrate Activation

The benzodioxepin is treated with formaldehyde and ammonium chloride in acetic acid, leveraging the aromatic ring’s electron-rich sites.

Mechanistic Notes :

-

Formaldehyde generates an iminium ion intermediate, which undergoes electrophilic attack at the 6-position.

-

Acetic acid catalyzes the reaction while protonating intermediates to prevent polymerization.

Data :

| Conditions | Yield (%) |

|---|---|

| HCHO, NH₄Cl, AcOH, 80°C, 8 h | 58 |

Buchwald–Hartwig Amination

Halogenation

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepin is prepared via directed ortho-metalation (LDA, Br₂).

Catalytic Coupling

Palladium-catalyzed coupling with ammonia or benzophenone imine introduces the amine. Subsequent hydrolysis (if protected) yields the product.

Catalyst Systems :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 70 |

| RuHCl(CO)(PCy₃)₂ | PCy₃ | 65 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| Nitration/Reduction | High purity, simple reagents | Moderate yields, harsh conditions | Industrial |

| Reductive Amination | Mild conditions, one-pot potential | Requires ketone synthesis | Lab-scale |

| Gabriel Synthesis | High selectivity | Multiple steps, toxic reagents | Small-scale |

| Mannich Reaction | Direct functionalization | Competing side reactions | Limited |

| Buchwald–Hartwig | Tunable catalysis | Costly catalysts | Specialized |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and related heterocycles:

Key Observations :

- Heteroatoms : Replacement of oxygen with sulfur (e.g., in benzoxathiins) increases lipophilicity and resistance to oxidative metabolism, as seen in compound 4b (C15H12O2S) .

- Substituents : The primary amine (-CH2NH2) in the target compound distinguishes it from benzoxazines (often substituted with imidazolinic groups) and benzodioxins (similar amine but in a smaller ring). This amine may facilitate interactions with neurotransmitter receptors or ion channels .

Benzoxazine Derivatives

3,4-Dihydro-2H-1,4-benzoxazine derivatives are well-documented for their calcium channel antagonism and antihypertensive effects. For example, imidazolinic benzoxazines exhibit selective binding to vascular L-type calcium channels, reducing blood pressure in preclinical models .

Benzodioxin Analogs

2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine shares the methanamine group with the target compound but lacks the seven-membered ring. This structural difference could reduce its ability to adopt bioactive conformations, as smaller rings constrain molecular flexibility .

Benzoxathiins

Sulfur-containing analogs like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C15H12O2S) demonstrate enhanced stability in metabolic assays compared to oxygen-only heterocycles.

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine (also known as VXU) is a compound of interest due to its potential therapeutic applications. Its unique chemical structure offers various biological activities that have been explored in recent research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 499770-91-1

- IUPAC Name : 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ylmethanamine

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer and neuroprotective effects. Below are key findings from various studies:

Anticancer Activity

Recent studies have shown that derivatives of benzodioxepin compounds exhibit significant cytotoxic effects against cancer cell lines. For instance:

- Cytotoxicity Against HeLa Cells : Compounds similar to this compound demonstrated IC values as low as 10.46 ± 0.82 μM/mL against HeLa cells, indicating potent anticancer activity .

The mechanism by which 3,4-dihydro-2H-1,5-benzodioxepin derivatives exert their effects may involve:

- DNA Intercalation : Studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : Significant inhibition of α-glucosidase has been observed, with certain derivatives showing IC values around 52.54 ± 0.09 μM .

Study 1: Cytotoxicity Profile

A study evaluated the cytotoxicity of several benzodioxepin derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells compared to normal cells.

| Compound | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | 17.4 |

| Compound B | MRC-5 | >100 | - |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzodioxepin derivatives in models of neurodegenerative diseases. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzodioxepin derivatives like 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, benzodioxepin-amine derivatives can be synthesized by reacting primary amines with halogenated benzodioxepin precursors under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to facilitate deprotonation and nucleophilic attack. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve high purity .

Q. Which spectroscopic techniques are essential for characterizing benzodioxepin derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C-O-C) through characteristic absorption bands.

- ¹H NMR : Resolves proton environments (e.g., dihydro-benzodioxepin methylene protons at δ 3.5–4.5 ppm) and confirms substitution patterns.

- Mass Spectrometry (EIMS) : Validates molecular weight and fragmentation patterns. Cross-referencing with NIST spectral databases ensures accuracy .

Q. How are preliminary pharmacological activities (e.g., antimicrobial) assessed for benzodioxepin derivatives?

- Methodological Answer : Standard assays include:

- Agar Diffusion/Broth Microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Enzyme Inhibition Assays : For acetylcholinesterase or lipoxygenase, using spectrophotometric methods to track substrate conversion rates. Positive controls (e.g., galantamine) and statistical validation (e.g., IC₅₀ calculations) are mandatory .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying conditions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.

- Catalysis : Lithium hydride (LiH) can accelerate alkylation steps by activating halide leaving groups.

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 1h) while maintaining yields ≥85% .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected ¹H NMR shifts)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison with experimental data.

- Multi-Dimensional NMR : HSQC/HMBC correlations clarify ambiguous connectivity in complex scaffolds .

Q. How can structure-activity relationships (SAR) guide the design of bioactive benzodioxepin derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -SO₂Me) at the 6-position to enhance enzyme inhibition (e.g., α-glucosidase IC₅₀ ≤ 50 µM).

- Bioisosteric Replacement : Replace methanamine with cyclopropylamine to improve metabolic stability.

- In Silico Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., acetylcholinesterase active site) .

Q. What experimental controls are critical in enzyme inhibition assays to avoid false positives?

- Methodological Answer :

- Blank Correction : Subtract background absorbance from DMSO or buffer controls.

- Positive/Negative Controls : Include known inhibitors (e.g., acarbose for α-glucosidase) and heat-denatured enzymes.

- Kinetic Validation : Perform time-course studies to distinguish between competitive/non-competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.